An In-depth Technical Guide to the Synthesis of Methyl 2-(5-Methyl-3-indolyl)acetate
An In-depth Technical Guide to the Synthesis of Methyl 2-(5-Methyl-3-indolyl)acetate
Introduction
Methyl 2-(5-methyl-3-indolyl)acetate, a derivative of the natural auxin indole-3-acetic acid (IAA), is a molecule of significant interest in agrochemistry and medicinal chemistry. As a plant growth regulator, it mimics the activity of natural auxins, influencing cell division, elongation, and differentiation. Beyond its phytological applications, the indole-3-acetic acid scaffold is a privileged structure in drug discovery, serving as a core component in numerous pharmacologically active compounds.
This guide provides a comprehensive overview of the synthetic strategies for preparing Methyl 2-(5-Methyl-3-indolyl)acetate. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, offering field-proven insights into experimental design and execution. The primary focus will be on the robust and widely applicable Fischer indole synthesis, particularly when preceded by the Japp-Klingemann reaction to generate the requisite hydrazone intermediate. This document is intended for researchers, chemists, and drug development professionals seeking a detailed and practical understanding of this synthesis.
Retrosynthetic Analysis & Strategic Overview
A retrosynthetic approach to Methyl 2-(5-Methyl-3-indolyl)acetate reveals several logical bond disconnections. The most common strategy involves the formation of the indole ring as the key synthetic step.
Caption: Retrosynthetic pathways for Methyl 2-(5-Methyl-3-indolyl)acetate.
The analysis highlights two primary pathways converging on the Fischer indole synthesis:
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Japp-Klingemann/Fischer Sequence: A two-stage approach where p-toluidine is first converted to a diazonium salt and reacted with a β-keto-ester to form a specific hydrazone intermediate via the Japp-Klingemann reaction.[1][2] This hydrazone is then cyclized using the Fischer method. This is often the preferred route due to the high purity and stability of the isolated hydrazone intermediate.
-
Direct Fischer Synthesis: A more direct approach where commercially available p-tolylhydrazine is reacted with a suitable four-carbon carbonyl compound, such as levulinic acid or its ester, under acidic conditions to form the indole ring in a single step.[3][4]
While other named reactions like the Reissert[5][6][7], Larock[8][9][10][11], and Hemetsberger-Knittel[12][13][14][15] syntheses provide access to the indole core, the Fischer synthesis remains the most classical and frequently employed method for this specific substitution pattern due to its reliability and the accessibility of starting materials.
The Japp-Klingemann / Fischer Indole Synthesis Sequence
This sequence represents a highly reliable and scalable method for the synthesis of the target molecule. It decouples the formation of the crucial C-N bond of the hydrazone from the acid-catalyzed cyclization, allowing for greater control and often higher overall yields.
Part 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction
The Japp-Klingemann reaction is a versatile method for synthesizing arylhydrazones from β-keto-esters and aryl diazonium salts.[1][16][17][18] The reaction proceeds via electrophilic attack of the diazonium ion on the enolate of the β-keto-ester, followed by hydrolytic cleavage of the acyl group.
Mechanism Causality: The choice of a β-keto-ester like diethyl 2-acetylsuccinate is strategic. The acetyl group serves as a leaving group during the reaction, while the remaining portion of the molecule provides the necessary carbon framework for the eventual indole-3-acetate side chain.
Caption: Experimental workflow for the synthesis via the Japp-Klingemann/Fischer route.
Experimental Protocol: Synthesis of Diethyl 2-((2-(p-tolyl)hydrazono)succinate)
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Diethyl 2-acetylsuccinate
-
Sodium Acetate (NaOAc)
-
Ethanol
-
Water
-
Ice
Procedure:
-
Diazotization of p-Toluidine:
-
In a suitable flask, dissolve p-toluidine (0.1 mol) in a mixture of concentrated HCl (0.25 mol) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise. The key is to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt and the formation of phenolic byproducts. The addition is complete when a slight excess of nitrous acid is detected (positive test with starch-iodide paper).
-
-
Preparation of the Coupling Solution:
-
In a separate, larger flask, dissolve diethyl 2-acetylsuccinate (0.1 mol) and sodium acetate (0.3 mol) in ethanol. Sodium acetate acts as a base to deprotonate the β-keto-ester, forming the reactive enolate.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
-
Japp-Klingemann Coupling:
-
Slowly add the freshly prepared diazonium salt solution to the stirred solution of the β-keto-ester. Maintaining a low temperature and controlled addition rate is crucial to manage the exothermic reaction and maximize yield.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Allow the mixture to stand at room temperature overnight to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of cold water. The hydrazone product, being organic, will precipitate.
-
Collect the crude hydrazone by filtration and wash the solid thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure hydrazone intermediate.
-
Part 2: Fischer Indole Synthesis
The Fischer indole synthesis is the acid-catalyzed thermal cyclization of an arylhydrazone.[19][20] The reaction mechanism is elegant and complex, involving a critical[21][21]-sigmatropic rearrangement.
Mechanism Causality: The choice of a strong acid catalyst (Brønsted or Lewis) is essential.[19][22] The acid protonates the hydrazone, facilitating tautomerization to the reactive ene-hydrazine intermediate. This intermediate then undergoes the key electrocyclic rearrangement, which would otherwise be energetically unfavorable. The subsequent elimination of ammonia is driven by the formation of the highly stable aromatic indole ring.
Caption: Generalized mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Cyclization to 5-Methyl-indole-3-acetic acid
Materials:
-
Diethyl 2-((2-(p-tolyl)hydrazono)succinate) (from Part 1)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ethanol (optional, as solvent)
Procedure:
-
Reaction Setup:
-
The hydrazone can be cyclized directly or dissolved in a high-boiling solvent like ethanol.
-
Slowly add the hydrazone to a pre-heated solution of the acid catalyst. A common choice is a 10% solution of sulfuric acid in ethanol or using polyphosphoric acid as both catalyst and solvent.[19]
-
Causality: The choice of acid and temperature is critical. PPA is highly viscous and effective at high temperatures, while ethanolic sulfuric acid allows for refluxing at a more moderate temperature. The optimal conditions depend on the specific substrate and should be determined empirically.
-
-
Cyclization:
-
Heat the reaction mixture to reflux (for ethanolic H₂SO₄) or to a higher temperature (e.g., 100-140 °C for PPA) for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazone is consumed.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture and carefully pour it onto crushed ice. This quenches the reaction and precipitates the crude product.
-
If the reaction yields the ethyl ester, a subsequent hydrolysis step is needed. Add a solution of sodium hydroxide and heat to reflux to saponify the ester to the carboxylate salt.
-
Filter the aqueous solution to remove any non-polar impurities.
-
Acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~2-3. This will precipitate the 5-Methyl-indole-3-acetic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Part 3: Esterification to the Final Product
The final step is a standard Fischer esterification to convert the carboxylic acid to the desired methyl ester.
Experimental Protocol: Methyl 2-(5-Methyl-3-indolyl)acetate
Materials:
-
5-Methyl-indole-3-acetic acid (from Part 2)
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Reaction:
-
Suspend or dissolve the 5-Methyl-indole-3-acetic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 2-(5-Methyl-3-indolyl)acetate.
-
Data Summary
| Step | Reaction | Key Reagents | Typical Conditions | Expected Outcome |
| 1 | Japp-Klingemann | p-Toluidine, NaNO₂, Diethyl 2-acetylsuccinate | 0-5 °C, aq. EtOH | Diethyl 2-((2-(p-tolyl)hydrazono)succinate) |
| 2 | Fischer Indolization | Hydrazone, H₂SO₄ or PPA | Reflux / 100-140 °C | 5-Methyl-indole-3-acetic acid (after hydrolysis) |
| 3 | Esterification | Indole acid, Methanol, H₂SO₄ | Reflux | Methyl 2-(5-Methyl-3-indolyl)acetate |
Conclusion
The synthesis of Methyl 2-(5-Methyl-3-indolyl)acetate is most reliably achieved through a multi-step sequence involving the Japp-Klingemann reaction to form a stable hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis and final esterification. This methodical approach allows for robust control over each transformation, ensuring high purity and good overall yields. Understanding the causality behind each experimental choice—from temperature control during diazotization to the selection of the acid catalyst for cyclization—is paramount for successful and reproducible synthesis. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to confidently approach the synthesis of this and related indole derivatives.
References
-
Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazon-Abkömmlinge der Acetessigsäure. Berichte der deutschen chemischen Gesellschaft. 1887 , 20 (2), 2942–2944. [Link]
-
Hemetsberger, H.; Knittel, D. Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie. 1972 , 103, 194–204. [Link]
-
Nenitzescu, C. D. Über einige neue Synthesen der Indol-Reihe. Berichte der deutschen chemischen Gesellschaft (A and B Series). 1929 , 62 (9), 2669-2671. [Link]
-
Reissert, A. Ueber die Einführung der Carboxylgruppe in heterocyclische Verbindungen. Berichte der deutschen chemischen Gesellschaft. 1897 , 30 (1), 1030–1053. [Link]
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. 1883 , 16 (2), 2241–2245. [Link]
-
Bischler, A.; Brion, H. Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft. 1892 , 25 (2), 2860-2879. [Link]
-
Larock, R. C.; Yum, E. K. Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. Journal of the American Chemical Society. 1991 , 113 (17), 6689–6690. [Link]
-
Hughes, D. L. The Fischer Indole Synthesis. Organic Reactions. 2004 , 49-336. [Link]
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. 2006 , 106 (7), 2875–2911. [Link]
-
Phillips, R. R. The Japp-Klingemann Reaction. Organic Reactions. 2011 , 143-178. [Link]
- Shaw, K. E.; Jones, A. D. Process of producing indole-3-acetic acids. U.S.
-
Fox, S. W.; Bullock, M. W. Synthesis of Indole-3-acetic Acid and Related Indole Derivatives. Journal of the American Chemical Society. 1951 , 73 (6), 2754–2755. [Link]
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 4. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. benchchem.com [benchchem.com]
- 17. organicreactions.org [organicreactions.org]
- 18. Japp-Klingemann_reaction [chemeurope.com]
- 19. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [cambridge.org]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
